Product packaging for Sudan III(Cat. No.:CAS No. 85-86-9)

Sudan III

Cat. No.: B1681776
CAS No.: 85-86-9
M. Wt: 352.4 g/mol
InChI Key: FHNINJWBTRXEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sudan III as a Synthetic Azo Dye.

This compound is a synthetic azo dye, which are organic compounds containing at least one azo group (-N=N-) linking aromatic systems. chemiis.comwikipedia.org As a lysochrome, its utility stems from its ability to dissolve in and, therefore, stain lipids and fats rather than forming chemical bonds with the tissue components. mlsu.ac.inconicet.gov.ar This preferential partitioning into lipid-rich areas makes it valuable in various academic and industrial applications. chemiis.commlsu.ac.inchemiis.com It typically appears as a red powder or crystalline solid. chemiis.comanmoldyeworld.com

Key physical and chemical properties of this compound include its molecular formula C₂₂H₁₆N₄O and a molecular weight of approximately 352.4 g/mol . nih.govchemsrc.comstainsfile.com It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol (B145695) and acetone. chemiis.comchemiis.com this compound has a melting point around 199 °C, at which it decomposes. wikipedia.orgchemsrc.com Its maximum absorption is typically observed around 507 nm, with variations depending on the solvent used. wikipedia.orgstainsfile.compolysciences.com

Historical Perspective of this compound's Academic and Industrial Applications.

Historically, this compound has been employed in both academic research and various industrial processes. In academic settings, particularly in biology and histology, this compound was one of the early dyes used for staining lipids. conicet.gov.arstainsfile.com Its ability to stain triglycerides in frozen sections and some protein-bound lipids in paraffin (B1166041) sections made it a useful tool for visualizing these components under a microscope. wikipedia.orgnih.govmlsu.ac.instainsfile.com This application was significant for studying the distribution of fats in tissues and cells. chemiis.comchemiis.com While later dyes like Sudan IV and Oil Red O were developed and sometimes preferred for producing stronger or deeper staining, this compound remained relevant, particularly in specific staining protocols. conicet.gov.ar In botany, it has been used in conjunction with other stains to differentiate between suberized and cutinized plant tissues. wikipedia.org

Industrially, this compound has found applications as a coloring agent for various nonpolar substances. mlsu.ac.in This includes its traditional use in coloring waxes, oils, and spirit varnishes. himedialabs.commpbio.com It has also been used in the past to color plastics and hydrocarbon solvents. anmoldyeworld.commlsu.ac.in Although its use in certain applications, particularly in food colorants, has been restricted or banned in many regions due to safety concerns, its historical industrial use in materials like textiles (for dyeing synthetic materials like nylon and polyester) and in paints and inks for specialized applications is documented. chemiis.comarcjournals.orgresearchgate.net

Classification and Regulatory Status in Research and Industry.

The classification and regulatory status of this compound are significant considerations in both research and industry. This compound is classified as a lysochrome and an azo dye. wikipedia.orgontosight.aihimedialabs.com From a regulatory standpoint, its use, particularly in applications involving potential human exposure, is subject to restrictions in many parts of the world. chemiis.comarcjournals.orgresearchgate.net

The International Agency for Research on Cancer (IARC) has classified Sudan I, this compound, and Sudan IV as category 3 carcinogens, meaning they are not classifiable as to their carcinogenicity to humans. wikipedia.orgarcjournals.orgnih.goveuropa.eu Despite this classification, concerns remain regarding the potential for these dyes to undergo metabolic reduction, leading to the formation of potentially carcinogenic aromatic amines. nih.govscbt.com

In the context of food, Sudan dyes, including this compound, are generally not permitted for use as food additives in many countries, including the European Union and the UK, due to their potential carcinogenicity. arcjournals.orgresearchgate.netnih.goveuropa.eu Regulatory bodies have set detection limits for Sudan dyes in food products, and consignments found to contain these substances may be withdrawn from the market. arcjournals.orgeuropa.eu

For applications in drugs and cosmetics, this compound is listed as D&C Red No. 17 and its use is permanently listed with certification required by the FDA in the United States. fda.gov However, its use is restricted to externally applied drugs and cosmetics, and for contact lenses not exceeding a reasonable amount to achieve the desired effect. fda.gov

In research and laboratory settings, while this compound is widely used for staining and analytical purposes, it is important to handle it according to appropriate safety protocols due to its classification and potential hazards. ontosight.ailewisu.edumicrobenotes.com Some safety data sheets indicate it may cause skin and serious eye irritation and may cause respiratory irritation. fishersci.ca While not classified as acutely toxic by some regulations, prudent handling is advised. lewisu.educarlroth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N4O B1681776 Sudan III CAS No. 85-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNINJWBTRXEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041742
Record name C.I. Solvent Red 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline]
Record name Sudan III
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2437
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

85-86-9
Record name 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Red 23
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan III
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sudan III
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(phenylazo)phenylazo)-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D&C RED NO. 17
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND733RX3JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analytical Methodologies for Sudan Iii Detection and Quantification

Spectroscopic Techniques in Sudan III Analysis.

Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound molecules to identify and quantify its presence. These techniques provide valuable insights into the electronic structure, vibrational modes, and interactions of this compound with different environments or biomolecules.

UV-Visible Spectrophotometry for this compound.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of this compound, offering simplicity, low cost, and sensitivity. ajol.inforesearchgate.netnih.gov This method relies on the absorption of UV-Vis light by the chromophoric azo group (-N=N-) and the conjugated system within the this compound molecule. scirp.org

The UV-Vis spectrum of this compound typically exhibits characteristic absorption peaks in both the UV and visible regions. For instance, in chloroform (B151607) solution, this compound shows a maximum absorption peak (λmax) around 517 nm in the visible region, attributed to π-π* electronic transitions involving the azobenzene (B91143) group. scirp.org Additional absorption peaks may appear in the UV region, such as at 354 nm and 299 nm, corresponding to other electronic transitions. scirp.org The specific wavelengths and intensities of these peaks can be influenced by the solvent used. ajol.infochemsociety.org.ng

Optimization of Analytical Conditions for Spectrophotometric Detection.

Optimizing analytical conditions is crucial for achieving accurate and sensitive spectrophotometric detection of this compound. This involves selecting appropriate solvents, pH levels, and potentially incorporating extraction or separation steps depending on the sample matrix. For example, studies on the spectrophotometric determination of this compound in food samples have involved optimizing parameters such as pH, the volume of supramolecular solvent and tetrahydrofuran (B95107), ultrasonication and centrifugation durations, and sample volumes. researchgate.net Quantitative recovery of this compound has been reported at pH 4.0 in some microextraction procedures coupled with spectrophotometry. researchgate.net The choice of solvent significantly impacts the absorption spectra of Sudan dyes. ajol.infochemsociety.org.ng

Solvatochromic Behavior of this compound in Various Organic Solvents.

This compound exhibits solvatochromic behavior, meaning its absorption and fluorescence spectra are influenced by the polarity of the solvent. researchgate.netmdpi.comresearchgate.net This behavior arises from the interactions between the this compound molecule and the solvent molecules, affecting the energy levels of its electronic transitions. Studies have investigated the UV-Vis absorption spectral properties of this compound in various organic solvents, including non-polar (hexane), moderately polar (acetonitrile), and highly polar (ethanol) solvents. ajol.infochemsociety.org.ngresearchgate.net

The absorption peaks of this compound can vary depending on the solvent. For instance, reported maximum absorption wavelengths (λmax) for this compound in different solvents include approximately 309 nm in ethanol (B145695), 313 nm in acetonitrile, and 343 nm in hexane. researchgate.net Generally, this compound may show a bathochromic shift (red shift) in its absorption band with an increase in solvent polarity. researchgate.netmdpi.comresearchgate.net Conversely, some studies suggest that this compound and IV dyes might show lower absorption peak values in polar solvents compared to non-polar ones. ajol.infochemsociety.org.ng This solvatochromic effect is valuable for understanding solvent-solute interactions and can be utilized in developing analytical methods.

Here is a table summarizing some reported λmax values for this compound in different solvents:

SolventApproximate λmax (nm)Source
Chloroform517 scirp.org
Ethanol309 researchgate.net
Acetonitrile313 researchgate.net
Hexane343 researchgate.net
Water (in microgels)~530 researchgate.netmdpi.comresearchgate.net
Plasmon Resonance Light Scattering (PRLS) Signals for this compound Detection.

Plasmon Resonance Light Scattering (PRLS) is an optical technique that can be used for the visual detection of Sudan dyes, including this compound, often in conjunction with the formation of silver nanoparticles (NPs). acs.orgacs.orgnih.govresearchgate.net Sudan dyes can induce the formation of silver nanoparticles through a redox reaction, leveraging the reducibility of their nitrogen-nitrogen double bond and phenol (B47542) group. acs.orgacs.orgnih.gov The formation of these silver nanoparticles leads to observable color changes and strong PRLS signals, typically characterized around 452 nm, which can be measured using a spectrofluorometer. acs.orgacs.orgnih.gov

The intensity of the PRLS signals has been shown to be proportional to the concentration of Sudan dyes. acs.orgresearchgate.net This method offers a sensitive approach for detection, with reported limits of determination in the nanomolar range for this compound. acs.orgresearchgate.net The PRLS technique can also enable visual detection using simple devices like portable laser pointers or light-emitting diodes. acs.orgacs.orgnih.gov

Raman Spectroscopy Applications in this compound Detection.

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure and composition of a substance based on the inelastic scattering of light. It has been explored for the detection of Sudan dyes, including this compound, in various matrices. researchgate.netthermofisher.comcabidigitallibrary.orgrsc.orgresearchgate.net

Raman spectra of Sudan dyes exhibit characteristic peaks corresponding to their specific vibrational modes. For this compound, distinct Raman peaks have been observed at various wavenumbers, such as 456, 716, 981, 1127, 1227, 1383, 1415, 1437, 1492, and 1591 cm⁻¹. researchgate.net These unique spectral fingerprints allow for the qualitative identification of this compound. researchgate.net

Surface-enhanced Raman spectroscopy (SERS), which utilizes plasmonic nanoparticles to enhance the Raman signal, has shown promise for the rapid and reliable detection of Sudan dyes, particularly at low concentrations, by overcoming issues like fluorescence interference. thermofisher.comresearchgate.net While conventional Raman spectroscopy can be affected by fluorescence background, SERS can provide enhanced sensitivity. researchgate.net

Fluorescence Spectroscopy in this compound Interaction Studies.

Fluorescence spectroscopy is a sensitive technique used to study the interaction of this compound with other molecules, such as proteins and DNA. While this compound itself may exhibit fluorescence or interact with fluorescent probes, its interactions can lead to changes in the fluorescence properties of biomolecules. researchgate.netnih.govnih.govresearchgate.netnih.govtandfonline.comscilit.commeddocsonline.org

Studies investigating the interaction between this compound and bovine serum albumin (BSA) have utilized fluorescence spectroscopy to understand the binding characteristics. nih.govresearchgate.nettandfonline.com The quenching of BSA's intrinsic fluorescence upon binding with this compound indicates an interaction. nih.govresearchgate.nettandfonline.com This quenching has been identified as a static quenching mechanism, suggesting the formation of a complex between this compound and BSA. nih.govresearchgate.nettandfonline.com Fluorescence resonance energy transfer (FRET) can also occur between tryptophan residues in BSA and this compound, further confirming their interaction and allowing for the determination of the distance between them. nih.govresearchgate.net

Fluorescence spectroscopy has also been applied to study the interaction of Sudan dyes, including this compound, with DNA. scilit.com Changes in the fluorescence spectra of DNA-binding probes in the presence of Sudan dyes can indicate the formation of a complex. scilit.com Additionally, the fluorescence of certain quantum dots can be quenched by Sudan dyes, forming the basis of sensitive fluorescence assay platforms for detection. nih.gov This quenching can be attributed to mechanisms such as the inner filter effect (IFE), where the absorption spectrum of the Sudan dye overlaps with the emission spectrum of the fluorophore. nih.gov

Here is a table summarizing some findings from fluorescence interaction studies:

Interacting MoleculeQuenching MechanismEnergy Transfer (FRET)Binding InformationSource
Bovine Serum AlbuminStatic QuenchingYesBinding sites and constants determined; van der Waals forces and hydrogen bonds involved. nih.govresearchgate.nettandfonline.com
DNA(Indicated by spectral changes)(Explored with probes)Complex formation suggested; minor groove binding mode explored. scilit.com
CsPbBr₃ Quantum DotsInner Filter EffectN/AFluorescence quenching used for detection. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are widely used for the analysis of this compound, offering effective separation from other compounds and impurities. These methods often involve a stationary phase and a mobile phase to differentially elute components of a sample.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a prominent technique for the qualitative and quantitative analysis of this compound. HPLC methods often utilize reversed-phase columns, such as C18, to separate this compound and its related impurities based on their differing affinities for the stationary phase and a mobile phase typically composed of a mixture of solvents like acetonitrile, methanol, and water researchgate.netthamesrestek.co.ukucc.edu.ghnih.govoup.com. Detection is commonly achieved using UV-Visible or Diode Array Detection (DAD) due to this compound's strong absorbance in the visible spectrum, typically around 507-512 nm thamesrestek.co.ukwikipedia.orgsigmaaldrich.comnanologica.com.

Research has demonstrated the effectiveness of HPLC-DAD for impurity profiling and quantification of this compound, allowing for the characterization and measurement of various impurities present in commercial samples researchgate.netresearchgate.net. A developed HPLC-DAD method successfully separated impurities on a reversed-phase C18 column within 25 minutes and detected them sensitively at selective wavelengths researchgate.net. This method showed a linear dynamic range from 0.002 to 4.0% with a correlation coefficient (R2) greater than 0.995 researchgate.net. Limits of quantification (LOQs) for impurities ranged from 8.04 to values not specified in the snippet researchgate.net. Another rapid HPLC-UV-VIS method for Sudan dyes, including this compound, in red chilli peppers achieved separation in less than 9 minutes using a C18 column and acetonitrile/methanol as the mobile phase, with detection at 506 nm ucc.edu.gh. The LOQs for this compound in red chilli were in the range of 4–18 μg/kg ucc.edu.gh.

HPLC methods have also been developed for the simultaneous determination of this compound and other Sudan dyes in various matrices, such as animal tissues and eggs, often coupled with solid-phase extraction (SPE) for sample cleanup nih.govoup.com. Recoveries for this compound in these matrices ranged from 77.2% to 98.0% with good relative standard deviations nih.govoup.com.

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound and Impurities

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique employed for the comprehensive impurity profiling and quantification of this compound, particularly for volatile or semi-volatile components nih.govelgalabwater.com. GC/MS can provide both separation and structural information through mass spectral analysis. For the analysis of less volatile impurities, derivatization techniques like trimethylsilylation (TMS) may be employed to improve their volatility and enhance detection sensitivity nih.gov.

A GC/MS method combined with TMS has been developed for the identification and tentative characterization of impurities in commercial this compound dyes, identifying a total of 24 impurities, primarily classified as phenylazo and naphtholazo analogs nih.gov. This method allowed for the quantification of regulated impurities in commercial this compound dyes nih.gov. Method validation for this GC/MS approach showed a linear dynamic range from 0.001 to 4.0% with an R2 greater than 0.997 nih.gov. The LOQs for impurities ranged from 2.73 to 4.39 μg/g nih.gov. GC-MS has also been used for the confirmation of Sudan dye residues, including this compound, in samples like eggs, often after derivatization researchgate.net.

Thin Layer Chromatography (TLC) in this compound Detection

Thin Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the qualitative detection of this compound, particularly in initial screening or for less complex matrices omicsonline.orgthermofisher.comamazonaws.comchemsociety.org.ng. TLC involves a stationary phase, typically a thin layer of adsorbent material on a plate, and a mobile phase that moves up the plate by capillary action, separating components based on their differential migration.

TLC methods have been described for the detection of this compound in foodstuffs like red chilli powder and palm oil omicsonline.orgthermofisher.comamazonaws.comchemsociety.org.ng. These methods often involve solvent extraction of the sample followed by spotting the extract onto a TLC plate omicsonline.orgamazonaws.comchemsociety.org.ng. The separation is then carried out using a suitable solvent system, such as mixtures of benzene, hexane, and acetic acid, or hexane, chloroform, and acetic acid omicsonline.orgchemsociety.org.ng. This compound can be detected visually on the plate as a colored spot amazonaws.com. While primarily qualitative, some studies suggest the possibility of using TLC for quantitative analysis amazonaws.com. TLC has demonstrated the ability to detect this compound in adulterated palm oil at concentrations of 10 mg/L and above within 10 minutes amazonaws.comchemsociety.org.ngrsc.org.

Electrochemical Detection Methods for this compound

Electrochemical detection methods offer an alternative approach for the analysis of this compound, often coupled with separation techniques like HPLC. These methods measure the electrical current or potential generated by the oxidation or reduction of the analyte at an electrode surface.

HPLC coupled with electrochemical detection has been investigated for the analysis of Sudan dyes, including this compound nih.govresearchgate.netscilit.com. Studies have explored the electrochemical oxidation of this compound at different electrode materials, such as glassy carbon electrodes and carbon nanotube-ionic liquid gel modified electrodes nih.govresearchgate.net. Modified electrodes can enhance the electrochemical response and improve detection sensitivity researchgate.netnih.gov.

Research utilizing a carbon nanotube-ionic liquid gel modified glassy carbon electrode showed highly reproducible and well-defined cyclic voltammograms for Sudan oxidation nih.govresearchgate.net. When coupled with isocratic reversed-phase HPLC, this electrochemical detection method achieved detection limits ranging from 0.001 to 0.005 ppm for Sudan dyes nih.gov. Another study employing a zinc oxide nanoparticle-modified carbon paste electrode for the simultaneous determination of Sudan II and III using differential pulse voltammetry reported detection limits of 1.87 nM for Sudan II and 2.62 nM for this compound researchgate.netnih.gov.

Microextraction Techniques for Sample Preparation

Microextraction techniques are increasingly used for sample preparation in the analysis of this compound, offering advantages such as reduced solvent consumption, lower costs, and improved preconcentration of the analyte from complex matrices acs.orgnih.govresearchgate.net. These techniques aim to selectively extract and concentrate the target analyte from a sample matrix before analysis by a sensitive detection method.

Various microextraction approaches have been applied to this compound analysis, including dispersive liquid-phase microextraction (DLPME) and solid-phase microextraction (SPME) acs.orgnih.govresearchgate.netnih.gov. These techniques often involve the partitioning of this compound between an aqueous sample phase and a small volume of an organic extraction phase.

Supramolecular Liquid-Phase Microextraction for this compound

Supramolecular Liquid-Phase Microextraction (SLM) is a novel microextraction technique that utilizes nano-structured liquids formed by the self-assembly of amphiphiles for the extraction of analytes neu.edu.trresearchgate.net. This technique has been explored for the determination of this compound in various food matrices.

A procedure using supramolecular liquid-phase microextraction of this compound combined with spectrophotometric detection has been reported researchgate.netaphrc.orgresearchgate.netscribd.com. This method involves the formation of a supramolecular solvent, often using components like tetrahydrofuran (THF) and 1-decanol (B1670082) or 1-dodecanol, which acts as the extraction phase neu.edu.trresearchgate.netresearchgate.netscribd.com. This compound is extracted into this supramolecular phase from the sample matrix scribd.com.

Optimization of analytical conditions in SLM for this compound has shown that a pH of 4.0 is optimal for achieving quantitative recovery researchgate.netaphrc.orgresearchgate.net. Factors such as the volume of supramolecular solvent and THF, as well as ultrasonication and centrifugation durations, influence the extraction efficiency researchgate.netaphrc.orgresearchgate.net. This method has demonstrated a significant preconcentration factor of 33, enhancing detection sensitivity researchgate.netaphrc.orgresearchgate.net. Limits of detection and quantification of 0.79 μg L⁻¹ and 2.6 μg L⁻¹, respectively, have been established researchgate.netaphrc.orgresearchgate.net. The SLM technique has been successfully applied to the determination of this compound in fortified spices like sumac, pepper flakes, soy sauce, and chili powder aphrc.orgresearchgate.netscribd.com. Another study used supramolecular solvent liquid-liquid microextraction with tetrahydrofuran/1-dodecanol prior to HPLC for the determination of Sudan dyes, including this compound, in spices neu.edu.tr.

Here is a summary of some research findings on analytical methods for this compound:

Analytical MethodMatrixDetection Limit (approx.)Key FindingsSource(s)
HPLC-DADCommercial this compoundLOQ: 8.04% (impurities)Effective for impurity profiling and quantification; separated 24 impurities. researchgate.net
GC/MS (with TMS)Commercial this compoundLOQ: 2.73-4.39 μg/g (impurities)Comprehensive impurity profiling; identified 24 impurities. nih.gov
TLCRed Chilli PowderVisual LOD: 5 mg/kgSimple qualitative detection; discriminated from natural colorants. omicsonline.orgthermofisher.com
TLCPalm Oil10 mg/L and aboveSimple qualitative detection within 10 minutes. amazonaws.comchemsociety.org.ngrsc.org
HPLC-UV-VISRed Chilli PeppersLOD: 1.2-5.4 μg/kgRapid separation (<9 min); suitable for routine analysis. ucc.edu.gh
HPLC-DADAnimal Tissues, EggsLOQ: 12.8-15.0 μg/kgConfirmatory method for simultaneous determination of six Sudan dyes; good recoveries. nih.govoup.com
HPLC with Electrochemical DetectionFood Samples0.001-0.005 ppmSensitive detection using modified electrodes; excellent separation. nih.govresearchgate.net
Differential Pulse VoltammetryFood Products2.62 nM (for this compound)Chemometrics-assisted determination using nanoparticle-modified electrodes. researchgate.netnih.gov
SLM + SpectrophotometrySpices (fortified)LOD: 0.79 μg L⁻¹Novel microextraction technique; significant preconcentration factor; applied to various spices. researchgate.netaphrc.orgresearchgate.netscribd.com

Chemometric Approaches in this compound Analysis

Chemometric approaches, which involve the application of mathematical and statistical methods to chemical data, have emerged as powerful tools for the analysis of complex matrices containing this compound. These techniques are particularly valuable for extracting meaningful information from spectroscopic data, such as UV-Vis, Raman, and FTIR, where overlapping signals can complicate traditional univariate analysis. Chemometrics enables the development of robust qualitative and quantitative models for the detection and quantification of this compound, often providing faster, more cost-effective, and less labor-intensive alternatives to conventional chromatographic methods. jsirjournal.comurv.cat Studies have demonstrated the successful application of chemometrics coupled with various spectroscopic techniques for the analysis of Sudan dyes, including this compound, in different food matrices like chili powder and palm oil. jsirjournal.comtandfonline.comukm.myrsc.org

Principal Component Analysis (PCA) for Data Interpretation

Principal Component Analysis (PCA) is an unsupervised chemometric technique widely used for dimensionality reduction and exploratory data analysis. In the context of this compound analysis, PCA helps visualize and interpret complex spectroscopic datasets by identifying the principal components (PCs) that capture the largest variance within the data. tandfonline.comukm.my By plotting samples in the space defined by the first few principal components, PCA can reveal clustering patterns and outliers, facilitating the discrimination between authentic samples and those adulterated with this compound. tandfonline.comukm.my

Research has shown that PCA applied to UV-Vis or VIS/NIR spectrophotometric data can effectively differentiate between pure palm oil and samples adulterated with this compound. tandfonline.comukm.mynih.gov For instance, studies on palm oil adulteration with this compound and Sudan IV utilized PCA to exploit variations in transmission spectra and refractive indices. tandfonline.com The PCA results demonstrated clear discrimination, with adulterated samples clustering separately from pure samples. tandfonline.com The position of samples in the PCA scores plot can also indicate the concentration of the adulterant, with higher concentrations often appearing farther from the origin or the cluster of pure samples. tandfonline.com

In one study, PCA of UV-Vis spectra of sappan wood adulterated with this compound showed that the first two principal components explained a significant portion of the total variance (over 94%). ukm.my While PCA alone might not always completely separate groups with very similar spectral characteristics, it serves as a crucial initial step for visualizing data structure and can be effectively combined with other chemometric methods like discriminant analysis for improved classification. ukm.my

PCA has also been applied to Surface Enhanced Raman Scattering (SERS) data for the analysis of Sudan dyes, including this compound. nih.gov PCA on SERS spectra has been shown to distinguish and classify different Sudan dyes and can reveal trends in scores space that correlate with dye concentrations. nih.gov This highlights the utility of PCA in interpreting spectral changes associated with the presence and concentration of this compound in various matrices.

Artificial Neural Networks (ANN) in this compound Quantification

Artificial Neural Networks (ANNs) are powerful computational models capable of learning complex non-linear relationships between input and output data. In analytical chemistry, ANNs are employed for quantitative analysis, particularly when dealing with complex matrices and overlapping spectral signals that challenge traditional calibration methods. jsirjournal.com For this compound analysis, ANNs have been successfully applied for quantification, offering advantages in terms of prediction accuracy. jsirjournal.comresearchgate.net

Studies have demonstrated the application of ANNs for the simultaneous quantification of this compound and other Sudan dyes in food samples like chili powder using UV-Vis spectroscopic data. jsirjournal.comresearchgate.netresearchgate.net In one such study, an ANN was developed using a calibration set of standard mixture solutions prepared according to an orthogonal experimental design. jsirjournal.comresearchgate.net UV-Vis spectra of these mixtures were used as inputs to the ANN model. jsirjournal.comresearchgate.net

The performance of the ANN model for predicting the concentration of this compound in chili powder has been compared to other chemometric techniques like Principal Component Regression (PCR) and Partial Least Square Regression (PLSR). jsirjournal.comresearchgate.net Research findings indicate that ANN can provide better prediction efficiencies compared to PCR and PLSR for the quantification of this compound based on UV-Vis spectroscopic data. jsirjournal.comresearchgate.net For instance, a study reported a coefficient of determination (R²) of 70% for this compound quantification in chili powder using an ANN model based on UV-Vis spectroscopic data. jsirjournal.comresearchgate.netresearchgate.net

ANNs have also been explored for the quantitative analysis of multi-component azo-dyes, including Sudan I and this compound, using Raman spectroscopy. spiedigitallibrary.org By employing a Back-Propagation algorithm network, ANNs can simultaneously analyze and quantify multiple azo-dyes even when their Raman spectra overlap. spiedigitallibrary.org This showcases the capability of ANNs to handle complex spectral data for the quantitative determination of this compound in mixtures.

The development of ANN models for this compound quantification typically involves training the network with a diverse set of samples with known concentrations, allowing the network to learn the relationship between the spectroscopic data and the analyte concentration. Once trained, the ANN can predict the concentration of this compound in unknown samples based on their measured spectra. This approach offers a promising tool for rapid and accurate quantification of this compound in various matrices.

Research Findings on ANN Performance for this compound Quantification

Analytical TechniqueMatrixChemometric MethodAnalyte(s)Coefficient of Determination (R²)Reference
UV-Vis SpectroscopyChili PowderANNThis compound, Sudan IV70% (this compound), 60% (Sudan IV) jsirjournal.comresearchgate.netresearchgate.net
Raman SpectroscopyMulti-component DyesANNSudan I, this compoundNot specified for individual dyes in snippet spiedigitallibrary.org

Note: The R² value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A higher R² generally indicates a better fit of the model to the data.

Data Table: Predicted vs. Actual this compound Concentration (Illustrative Example based on research findings)

While specific raw data tables from the research were not directly extractable, the following table illustrates the concept of predicted vs. actual concentrations that would be used in evaluating an ANN model's performance for this compound quantification, based on the reported R² values.

Sample IDActual this compound ConcentrationPredicted this compound Concentration (ANN)
Sample 10.5 ppm0.48 ppm
Sample 21.0 ppm1.05 ppm
Sample 32.0 ppm1.90 ppm
Sample 40.2 ppm0.25 ppm
Sample 51.5 ppm1.48 ppm

This table is illustrative and represents hypothetical data consistent with the reported application of ANN for this compound quantification.

Toxicological and Health Impact Research of Sudan Iii

Carcinogenic and Mutagenic Potential of Sudan III

Azo dyes as a class are concerning due to their potential to induce mutagenicity and carcinogenicity. researchgate.netscbt.com this compound, specifically, has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans based on the available data. wikipedia.orgnih.govnih.govresearchgate.net However, some evidence suggests a possible risk of irreversible effects and mutagenic effects in humans, supported by in vivo studies in mammalian somatic cells and in vitro mutagenicity studies. scbt.com Animal toxicity studies also indicate that some azo dyes, including Sudan dyes, and their metabolites possess genotoxic and carcinogenic properties. researchgate.netfrontiersin.org

Mechanisms of Genotoxicity and DNA Adduct Formation

The genotoxicity of azo dyes often arises from their reductive cleavage or degradation into component aromatic amines. scbt.com These aromatic amines are thought to be activated as mutagens through N-oxidation primarily by cytochrome P450 isozymes. scbt.com The resulting N-hydroxylarylamines can be further metabolized, potentially influencing their mutagenicity. scbt.com Under acidic conditions, these compounds can form reactive nitrenium ions that are electrophilic and can bind covalently to DNA, particularly at nucleophilic centers in guanine. scbt.comfrontiersin.org This DNA adduct formation is considered a factor in the genotoxicity and potential carcinogenicity of many azo dyes. scbt.comfrontiersin.orggenome.jp

Studies have sought to identify DNA adducts formed by Sudan dyes and their metabolites. For instance, a metabolite of Sudan I has been shown to form an adduct with deoxyguanosine (dG) in the bladder, catalyzed by peroxidases. frontiersin.org Molecular modeling studies on Sudan I and Sudan II and their metabolites interacting with DNA as adducts suggest that these adducts can cause significant perturbations to the DNA helical conformation and structure, potentially impacting DNA repair and replication processes. frontiersin.orgresearchgate.netresearchgate.net While direct experimental studies on the structure of covalent azo-DNA or azo-metabolite adducts are limited, techniques like 32P-postlabeling assays, NMR, MS, or X-ray crystallography are used for their identification and characterization. frontiersin.org

In Vivo and In Vitro Studies on Mutagenesis

Both in vivo and in vitro studies have been conducted to evaluate the mutagenic potential of this compound and other Sudan dyes. In vitro investigations have shown that this compound can increase the number of breaks in metaphase in Chinese hamster ovary (CHO) cells without metabolic activation. nih.gov Studies on other Sudan dyes, like Sudan II, have demonstrated mutagenic activity in Salmonella Typhimurium in the presence of a rat liver preparation. nih.gov

In vivo studies using mammalian somatic cells have also suggested the material may produce mutagenic effects in humans. scbt.com Research involving the effect of this compound on the genotoxicity elicited by other compounds, such as 7,12-dimethylbenz(a)anthracene (DMBA), has revealed complex interactions. Pre-treatment with this compound significantly suppressed DMBA-induced micronucleated reticulocytes in mice in vivo. nih.gov However, paradoxically, pre-incubation of DMBA with hepatic microsomes from this compound-treated rats caused a marked increase in in vitro mutagenicity in the Ames assay. nih.gov This suggests that while this compound can induce enzymes that activate procarcinogens, it also induces detoxifying enzymes that can mitigate the in vivo mutagenic effects. nih.gov

Some commercial samples of this compound have been found to be mutagenic in the Ames test with metabolic activation (S9 mix), while purified this compound was not. jst.go.jp This indicates that impurities in commercial preparations might be responsible for some observed mutagenic activity. jst.go.jp

Tumorigenic Effects in Animal Models

Experimental studies in animal models have investigated the tumorigenic effects of Sudan dyes. Many azo dyes, including aromatic amines that can be produced from their metabolism, have been found to be carcinogenic in laboratory animals, affecting organs such as the liver, urinary bladder, and intestines. scbt.com Sudan I, a related azo dye, has been shown to cause tumors in the liver or urinary bladder in mammals. nih.gov

While specific long-term animal carcinogenicity studies focused solely on purified this compound are not extensively detailed in the provided snippets, the classification of this compound as a category 3 carcinogen by IARC is based on available animal data, among other considerations. wikipedia.orgnih.govnih.govresearchgate.net The concern regarding the tumorigenic potential of Sudan dyes is often linked to their metabolic conversion into carcinogenic aromatic amines. researchgate.netscbt.com Studies using this compound staining in animal tissues are also employed in research related to tumorigenesis, for instance, to visualize hepatic steatosis in studies on liver tumorigenesis in mice. aacrjournals.orgsci-hub.se

Metabolic Pathways and Biotransformation of this compound

Biotransformation is a crucial process that alters the chemical structures of substances in the body, primarily occurring in the liver but also in extrahepatic tissues like the intestine and skin. nih.gov For azo dyes like this compound, biotransformation can lead to the formation of potentially toxic and carcinogenic metabolites. scbt.comnih.gov

Role of Intestinal Microbiota in Azo Bond Cleavage

The intestinal microbiota plays a significant role in the metabolism of azo dyes, particularly in the reductive cleavage of the azo bond (-N=N-). scbt.comfrontiersin.orgnih.govreading.ac.uk This anaerobic metabolism by gut microbes can break down azo dyes into corresponding aromatic amines. scbt.comnih.govreading.ac.uk Studies have shown that human intestinal bacteria can metabolize Sudan I, II, III, IV, and Para Red. nih.govnih.gov Specifically, certain prevalent species of human intestinal bacteria have demonstrated the ability to reduce this compound. nih.gov This cleavage is considered a significant degradation pathway for azo dyes, and the resulting aromatic amines can be absorbed in the intestine. scbt.comnih.gov These aromatic amines are often more toxic and water-soluble than the parent dyes. nih.gov The reduction of azo bonds by azoreductases from the gastrointestinal microbiota is a key mechanism leading to the production of potentially carcinogenic aromatic amines. reading.ac.uk

Data on the degradation of this compound by human intestinal microflora under anaerobic conditions indicates that its metabolism rate was lower compared to Sudan I and II. asm.org Metabolites were detected after a few hours of incubation, with their amounts increasing over time. asm.org While aniline (B41778) and 4-aminoazobenzene (B166484) have been identified as potential metabolites of this compound reduction, studies have also noted that other potential metabolites, such as 1-amino-2-naphthol (B1212963), were not always detected in in vitro studies using intestinal microflora. researchgate.net The reduction of the two azo bonds in this compound may not occur equally, with a preference for the azo bond closer to the naphthol group observed in some bacterial metabolism studies. researchgate.net

Hepatic Metabolism and Cytochrome P450 Activity

The liver is another primary site for the biotransformation of xenobiotics, including azo dyes. scbt.comnih.gov Hepatic enzymes, particularly those belonging to the cytochrome P450 (CYP) system, are involved in the metabolism of azo dyes. scbt.comfrontiersin.orgnih.gov Aromatic amines produced from the cleavage of azo dyes can be further activated metabolically by mammalian microsomal enzymes, including CYP enzymes, to form genotoxic compounds. researchgate.net

N-oxidation of aromatic amines by cytochrome P450 isozymes is considered a key step in their activation as mutagens. scbt.com The N-hydroxylarylamines formed can undergo further metabolic reactions. scbt.com Studies have shown that this compound can induce the activity of certain cytochrome P450 isozymes, specifically those belonging to the CYP1A subfamily, such as CYP1A1. nih.govresearchgate.netnih.govnih.gov Research in rats has demonstrated that this compound pretreatment increased the activity of enzymes involved in the metabolism of other compounds, like propranolol, which are substrates for CYP1A isozymes. nih.gov

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound62331 wikipedia.orgwikipedia.org (or 6789251 fishersci.cafishersci.ca)
4-aminoazobenzene7840 nih.gov
Aniline6115 nih.gov
Sudan I6057 nih.gov
Sudan IV6058 nih.gov
Para Red65100 nih.gov
1-amino-2-naphthol7015 nih.gov
7,12-dimethylbenz(a)anthracene (DMBA)3019 nih.gov
Propranolol4946 nih.gov
Azobenzene (B91143)8857 wikipedia.org
3,3'-dichlorobenzidine8418 scbt.com
Benzidine7817 scbt.com
3,3'-dimethoxybenzidine8466 scbt.com
3,3'-dimethylbenzidine8463 scbt.com
4-aminobiphenyl7816 frontiersin.org
Azobiphenyl8858 frontiersin.org
Deoxyguanosine (dG)5975 frontiersin.org
UDP-glucuronyl transferase124340 nih.gov
Glutathione S-transferase (GST)154043 nih.gov
Cytochrome P450 1A1 (CYP1A1)9431 nih.gov
Cytochrome P450 3A4 (CYP3A4)9451 researchgate.net
Cytochrome P450 1A2 (CYP1A2)9432 jst.go.jp
Cytochrome P450 2B2 (CYP2B2)10004118 jst.go.jp
Cytochrome P450 2C11 (CYP2C11)10004120 jst.go.jp
Cytochrome P450 2D2 (CYP2D2)10004122 jst.go.jp
Cytochrome P450 2E1 (CYP2E1)9433 jst.go.jp
Cytochrome P450 3A2 (CYP3A2)10004132 jst.go.jp

Interactive Data Table: Effects of this compound on Enzyme Activity in Rats

Enzyme ActivityEffect of this compound Pretreatment (in vitro)Effect of this compound Pretreatment (in vivo)Source
DMBA Mutagenicity (Ames assay)Marked increase (with hepatic microsomes)Significant suppression (micronucleated reticulocytes) nih.gov
CYP 1A1InducedInduced nih.govresearchgate.netnih.govnih.gov
7-ethoxycoumarin O-deethylaseInducedNot specified nih.gov
UDP-glucuronyl transferaseInducedInduced nih.govaacrjournals.org
Glutathione S-transferase (GST)InducedInduced nih.govaacrjournals.org
Propranolol 4-hydroxylaseIncreased (at high PL concentrations)Decreased blood concentrations of PL (at high doses) nih.gov
Propranolol 5-hydroxylaseIncreased (at high PL concentrations)Not specified nih.gov
Propranolol N-desisopropylaseIncreased (at high PL concentrations)Not specified nih.gov
Propranolol 7-hydroxylaseNot affectedNot specified nih.gov

Interactive Data Table: Degradation of Sudan Dyes by Human Intestinal Microflora

Sudan DyeAbility of Prevalent Human Intestinal Bacteria to Reduce DyeRate of Metabolism (Anaerobic Conditions)Metabolites Identified (Examples)Source
Sudan IReduced by 23 out of 35 species testedHighAniline nih.govasm.org
Sudan IIReduced by 13 out of 35 species testedSimilar to Sudan I and Para Red2,4-dimethylaniline, Aniline frontiersin.orgnih.gov
This compoundReduced by 33 out of 35 species testedLower than Sudan I and IIAniline, 4-aminoazobenzene nih.govresearchgate.net
Sudan IVReduced by 30 out of 35 species testedLower than Sudan I and IIo-toluidine nih.govresearchgate.net
Para RedReduced by 29 out of 35 species testedSimilar to Sudan I and Sudan IIp-nitroaniline nih.govresearchgate.net

Formation of Aromatic Amine Metabolites

Azo dyes, including this compound, can undergo reductive cleavage of their azo linkages (–N=N–) in biological systems, leading to the formation of aromatic amines. This biotransformation is primarily facilitated by intestinal bacteria and, to a lesser extent, by hepatic and extra-hepatic azo reductases scbt.comresearchgate.net. The toxicity of azo dyes is often linked to the formation of these aromatic amine metabolites semanticscholar.org.

Studies have shown that human intestinal bacteria are capable of metabolizing Sudan dyes, including this compound, under anaerobic conditions, producing potentially carcinogenic aromatic amines nih.govasm.org. For this compound, potential reduction products identified include 1-amino-2-naphthol, p-phenylenediamine (B122844), and aniline nih.gov. Another study using electrochemical reduction to mimic biotransformation also confirmed the formation of aniline and 4-aminoazobenzene from this compound semanticscholar.orgresearchgate.net. The reduction of the two azo bonds in this compound may not occur equally, with the azo bond closer to the naphthol group potentially being preferentially reduced researchgate.net.

The formation of aromatic amines from azo dyes is considered a significant degradation pathway, with estimates suggesting that around 30% of the dye may be cleaved in this manner scbt.com. Aromatic amines are generally recognized as requiring bioactivation in two steps: N-hydroxylation catalyzed by cytochrome P450 enzymes and subsequent acetyl-CoA-dependent o-acetylation scbt.com.

Table 1: Potential Aromatic Amine Metabolites of this compound

MetaboliteSource of Evidence
1-amino-2-naphtholHuman intestinal bacteria metabolism nih.gov
p-phenylenediamineHuman intestinal bacteria metabolism nih.gov
AnilineHuman intestinal bacteria metabolism nih.gov, Electrochemical reduction semanticscholar.orgresearchgate.net
4-aminoazobenzeneElectrochemical reduction semanticscholar.orgresearchgate.net

Interaction of this compound with Biological Macromolecules

The interaction of this compound with biological macromolecules, particularly proteins, is crucial for understanding its distribution, metabolism, and potential toxicity within the body researchgate.netnih.gov. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in blood and can bind to various endogenous and exogenous compounds, influencing their pharmacokinetics and pharmacodynamics researchgate.net.

Binding Mechanisms with Serum Albumins (e.g., BSA)

Research investigating the interaction between this compound and serum albumins like BSA has utilized various spectroscopic techniques and molecular docking simulations to elucidate the binding mechanisms.

Spectroscopic and Molecular Docking Studies

Spectroscopic studies, including fluorescence spectroscopy, UV-Vis absorption spectroscopy, synchronous fluorescence, three-dimensional fluorescence, and circular dichroism spectroscopy, have been employed to study the interaction between this compound and BSA researchgate.netnih.govtandfonline.com. Fluorescence quenching analysis revealed a static quenching mechanism of BSA fluorescence by this compound, indicating the formation of a stable complex researchgate.netnih.govtandfonline.com. Binding constants and the number of binding sites have been determined at different temperatures researchgate.netnih.gov.

Thermodynamic analysis, based on enthalpy change (ΔH) and entropy change (ΔS), has provided insights into the forces stabilizing the this compound-BSA complex. Studies have indicated that van der Waals forces and hydrogen bonds play a significant role in the stabilization of this complex researchgate.netnih.govtandfonline.com. Fluorescence resonance energy transfer (FRET) studies have also been conducted to determine the distance between tryptophan residues in BSA (the energy donor) and this compound (the energy acceptor), suggesting energy transfer occurs researchgate.netnih.govtandfonline.com.

Molecular docking studies complement the spectroscopic findings by providing a theoretical model of the binding interaction at the atomic level researchgate.netnih.govtandfonline.com. These studies have suggested that this compound primarily binds within subdomain IIA of BSA researchgate.netnih.govtandfonline.com. Subdomain IIA is a known primary binding site for many ligands on serum albumin acs.org.

Conformational Changes Induced by this compound Binding

The binding of small molecules to serum albumins can induce conformational changes in the protein structure, potentially affecting its function and interaction with other molecules researchgate.netnih.govinformahealthcare.com. Spectroscopic techniques, such as UV-Vis absorption, synchronous fluorescence, three-dimensional fluorescence, and circular dichroism (CD) spectroscopy, are valuable tools for detecting these changes researchgate.netnih.govtandfonline.cominformahealthcare.com.

Studies on the interaction of this compound with BSA have shown that this compound binding induces conformational changes in the protein researchgate.netnih.govtandfonline.cominformahealthcare.com. Changes observed in UV-Vis absorption spectra can indicate alterations in the protein's microenvironment upon ligand binding researchgate.net. Synchronous and three-dimensional fluorescence spectroscopy can provide information about changes around specific amino acid residues, such as tryptophan and tyrosine researchgate.nettandfonline.com. Circular dichroism spectroscopy is particularly useful for assessing changes in the secondary structure of proteins, such as alterations in alpha-helix or beta-sheet content researchgate.netinformahealthcare.com. The observed changes in these spectra after this compound binding confirm that the conformation of BSA is altered researchgate.netnih.govtandfonline.cominformahealthcare.com.

Dermatological and Allergenic Considerations

This compound has been associated with dermatological effects and potential allergenicity. As a lipophilic dye, it has been used in various applications, including cosmetics nih.govmlsu.ac.innih.gov. Exposure can occur through skin contact nih.gov.

Studies have investigated the allergenic potential of this compound, particularly in commercial formulations. Commercial this compound (C.I. Solvent Red 23) has been found to elicit positive reactions in guinea pig sensitization tests nih.gov. However, purified this compound showed no positive reaction in the same test, suggesting that the contact allergenicity of commercial this compound might be primarily due to impurities, including isomers of this compound nih.gov.

Cross-sensitization with other substances, such as p-phenylenediamine, has also been explored. Animals sensitized with p-phenylenediamine showed positive elicitation reactions with purified this compound, indicating a potential for cross-reactivity nih.gov. This suggests that positive reactions to this compound observed in individuals, such as hairdressers, might be attributable to cross-sensitivity with p-phenylenediamine nih.gov. Allergic skin reactions and skin irritation have been associated with exposure to Sudan I, a related azo dye, and allergic reactions can be induced when the dye binds to human serum albumin, forming a conjugate that triggers an immune response wikipedia.org.

Impact on Human Intestinal Bacterial Ecology

The human intestinal microbiota plays a significant role in the metabolism of various ingested compounds, including azo dyes scbt.comnih.govnih.gov. The biotransformation of azo dyes by gut bacteria can lead to the formation of aromatic amines, which may have toxic effects nih.govnih.gov.

Research has examined the impact of Sudan azo dyes, including this compound, on the growth and viability of prevalent human intestinal bacterial strains nih.govnih.gov. Studies have shown that this compound can inhibit the growth of certain human intestinal bacteria nih.govnih.gov. At a concentration of 100 μM, this compound affected the growth of several bacterial strains, including Bifidobacterium catenulatum, Clostridium perfringens, Enterococcus faecalis, Escherichia coli, and Peptostreptococcus magnus, with varying degrees of growth rate decrease nih.govnih.gov.

While the dyes and their metabolites had less effect on cell viability compared to cell growth, some strains, like Clostridium indolis and Clostridium ramosum, showed a decrease in cell viability in the presence of Sudan azo dyes nih.govnih.gov. These findings suggest that Sudan azo dyes and their metabolites have the potential to affect the human intestinal bacterial ecology by selectively inhibiting certain bacterial species, which could have adverse effects on human health nih.govnih.gov. This compound and Sudan IV have been reported to inhibit the growth of human gut microbiota more strongly than Sudan I and II mdpi.com.

Table 2: Impact of this compound (100 μM) on the Growth of Human Intestinal Bacterial Strains

Bacterial StrainGrowth Inhibition at 6 hours (%) nih.govGrowth Inhibition at 10 hours (%) nih.gov
Bifidobacterium catenulatum1117
Clostridium perfringens3014
Enterococcus faecalisNot reported at 6h23
Escherichia coli5930
Peptostreptococcus magnus4829

Note: Data is based on reported decreases in cell number values.

Inhibition of Bacterial Growth and Viability

Research indicates that this compound can exert inhibitory effects on the growth and viability of certain bacterial species. Studies investigating the impact of azo dyes, including this compound, on Staphylococcus aureus have shown that this compound is capable of inhibiting the growth of this bacterium. For instance, in one study, the optical density of S. aureus cultures decreased in the presence of this compound, signifying reduced bacterial growth nih.govnih.gov.

Further detailed research into the effects on S. aureus demonstrated a decrease in bacterial cell viability with increasing concentrations of this compound. When incubated with 36 μg/ml of this compound for 48 hours, the cell viability of S. aureus decreased to 61.9%, compared to 71.5% in control cultures without the dye nih.govnih.govresearchgate.net. Lower concentrations also showed a reduction in viability over time; at 36 μg/ml, the percentage of living bacterial cells decreased from 95.5% to 89.3% in 24-hour cultures and from 74.2% to 61.9% in 48-hour cultures nih.govresearchgate.net.

The metabolic breakdown of this compound by bacteria can also play a role in these effects. A metabolite common to both Orange II and this compound, 1-amino-2-naphthol, has been identified as capable of inhibiting S. aureus cell growth nih.govnih.govresearchgate.net. This metabolite could inhibit growth at concentrations as low as 1 μg/ml and completely halt it at 24–48 μg/ml nih.govnih.govresearchgate.net. Other metabolites of this compound, such as sulfanilic acid, p-phenylenediamine, and aniline, did not show significant effects on S. aureus cell growth nih.govnih.govresearchgate.net. However, p-phenylenediamine exhibited a synergistic effect with 1-amino-2-naphthol in inhibiting cell growth nih.govnih.gov. None of the metabolites studied had significant effects on the cell viability of S. aureus nih.govnih.gov.

Research has also explored the effects of this compound on prevalent human intestinal bacterial strains. Among eleven tested strains, this compound was found to inhibit the cell growth of five strains epa.govnih.gov. Specifically, the growth of Bifidobacterium catenulatum, Clostridium perfringens, Enterococcus faecalis, Escherichia coli, and Peptostreptococcus magnus was affected by this compound, with observed decreases in growth rates ranging from 11% to 67% epa.govnih.gov. While Sudan dyes and their metabolites generally had less effect on cell viability compared to cell growth in these intestinal bacteria, Clostridium indolis and Clostridium ramosum showed approximately a 10% decrease in cell viability in the presence of Sudan azo dyes epa.govnih.gov.

Studies on the gene expression in S. aureus exposed to this compound suggest that the dye may damage bacterial cell walls or membranes. Exposure to this compound led to differential expression of genes primarily involved in cell wall/membrane biogenesis and biosynthesis, nutrient uptake, transport, metabolite processes, and stress response, with a notable upregulation of genes encoding membrane transporters ebi.ac.uk.

The following table summarizes some of the reported effects of this compound on bacterial growth and viability:

Bacterial SpeciesEffect on GrowthEffect on ViabilityNotesSource(s)
Staphylococcus aureusInhibitedDecreasedConcentration-dependent decrease in viability; metabolite 1-amino-2-naphthol inhibits growth. nih.govnih.govresearchgate.net
Bifidobacterium catenulatumInhibitedLess affectedDecrease in growth rate (11-67% range across susceptible strains). epa.govnih.gov
Clostridium perfringensInhibitedLess affectedDecrease in growth rate (11-67% range across susceptible strains). epa.govnih.gov
Enterococcus faecalisInhibitedLess affectedDecrease in growth rate (11-67% range across susceptible strains). epa.govnih.gov
Escherichia coliInhibitedLess affectedDecrease in growth rate (11-67% range across susceptible strains). epa.govnih.gov
Peptostreptococcus magnusInhibitedLess affectedDecrease in growth rate (11-67% range across susceptible strains). epa.govnih.gov
Clostridium indolisNot specified~10% decreaseEffect observed in the presence of Sudan azo dyes (including this compound). epa.govnih.gov
Clostridium ramosumNot specified~10% decreaseEffect observed in the presence of Sudan azo dyes (including this compound). epa.govnih.gov

It is important to note that the extent of inhibition can vary depending on the bacterial species, concentration of this compound, and incubation time nih.govresearchgate.netepa.govnih.gov.

Applications of Sudan Iii in Biological and Medical Research

Lipid Staining in Microscopy and Histology

Sudan III is classified as a lysochrome, a type of dye that is soluble in fats and is used to color nonpolar substances such as oils, fats, and waxes. mlsu.ac.in This property makes it an effective tool for identifying and localizing lipids within tissues and cells.

This compound is employed for the demonstration of neutral fats, specifically triglycerides, in various tissues. quizlet.comquizlet.com When applied to adipose tissue, it stains the lipid droplets within adipocytes, providing a clear visualization of fat storage. bu.edu.egresearchgate.net In histological sections, control group tissues often show small unilocular adipocytes with single, small fat droplets. bu.edu.eg The dye imparts a characteristic orange to red color to the lipid components, allowing for their microscopic examination. mlsu.ac.inresearchgate.net Studies have utilized this compound to quantify lipid accumulation in adipose tissue, revealing significant differences in lipid content in various physiological and pathological states. nih.gov

Table 1: Research Findings on this compound Staining of Adipose Tissue

Study Focus Tissue Type Observation with this compound Key Finding
Obesity-related oral diseases Adipose tissue Quantification of lipid accumulation A 2.6-fold increase in stained lipid area in obese subjects compared to controls. nih.gov

In pathological research, this compound staining is a valuable technique for identifying abnormal lipid deposits in various tissues. For instance, it is used to determine the level of fecal fat to help diagnose steatorrhea, a condition characterized by an increased fat content in the stool. mlsu.ac.inmicrobenotes.com A small sample is treated with the dye, and under the microscope, a normal stool sample will show only a few red-orange stained fat droplets. mlsu.ac.in The method, while semi-quantitative, is useful for screening due to its simplicity. mlsu.ac.in Furthermore, Sudan staining has been employed in studies of amyloid diseases, where the colocalization of lipids in amyloid deposits has been investigated. nih.gov

This compound is predominantly used for demonstrating triglycerides in frozen tissue sections. mlsu.ac.inquizlet.comstainsfile.com The use of frozen sections is often preferred because the routine processing of tissues for paraffin (B1166041) embedding involves the use of solvents that can dissolve lipids, leading to their loss from the tissue. microbenotes.com However, this compound can also stain some protein-bound lipids and lipoproteins in paraffin-embedded sections. mlsu.ac.instainsfile.com The dye stains triglycerides an orange-red color. quizlet.com

Table 2: Application of this compound in Different Section Types

Section Type Target Lipids Rationale
Frozen Sections Triglycerides, neutral fats Preserves lipids that would be dissolved during paraffin embedding. microbenotes.com

Several protocols exist for the preparation of this compound staining solutions, often involving the creation of a saturated stock solution that is then diluted to a working solution.

Lillie-Ashburn Method: A common method involves preparing a saturated solution of this compound in 99% isopropanol. biognost.com To prepare the working stain, this stock solution is diluted with distilled water. biognost.com The mixture is allowed to stand and is then filtered before use. biognost.comechemi.com

Ethanol-Based Solutions: Another approach is to dissolve this compound powder in a mixture of ethanol (B145695) and water, sometimes with the aid of a warm water bath to facilitate dissolution. preproom.org For example, a solution can be made by dissolving 0.5 g of the dye in 70 ml of ethanol and 30 ml of water. preproom.org

Propylene (B89431) Glycol Method: For staining intracellular lipids, a protocol using propylene glycol has been described. This involves washing fixed cells with propylene glycol before and after incubation with the this compound solution. re-place.be

Table 3: Comparison of this compound Solution Preparation Methods

Method Solvent(s) Key Steps
Lillie-Ashburn 99% Isopropanol, Distilled Water Prepare saturated stock in isopropanol, dilute with water, let stand, and filter. biognost.com
Ethanol-Based Ethanol, Water Dissolve dye in an ethanol-water mixture, may require warming, then filter. preproom.org

Cellular and Tissue-Level Studies

At the cellular level, this compound is instrumental in identifying the accumulation of lipids within cells, a condition that is a hallmark of various metabolic disorders.

This compound is used to detect intracellular lipid accumulation, also known as steatosis. re-place.be This condition is characterized by the abnormal retention of lipids within a cell. In liver cells (hepatocytes), for example, steatosis can be a sign of cellular injury. researchgate.net A standard operating procedure for detecting steatosis in primary rat hepatocyte cultures involves fixing the cells and then staining with this compound, which colors the intracellular lipid droplets red. re-place.be This allows for the visualization of both microvesicular steatosis, where small lipid droplets are present, and macrovesicular steatosis, characterized by a large lipid vacuole that displaces the nucleus. re-place.be Histochemical analysis of liver sections from animal models of diet-induced obesity has shown a significantly higher area percentage of lipid inclusions stained with this compound compared to control groups. researchgate.net

Use in Primary Hepatocyte Cultures for Drug-Induced Cytotoxicity.re-place.be

This compound is utilized as a crucial staining agent in toxicological research, specifically for identifying drug-induced steatosis—the intracellular accumulation of lipids—in primary hepatocyte cultures. re-place.bemlsu.ac.in This form of cytotoxicity is a key indicator of liver injury caused by certain pharmaceutical compounds. The application of this compound provides a qualitative method to visualize the extent of lipid accumulation within cultured liver cells following exposure to a test compound. re-place.be

The methodology is based on the principle that this compound is a lysochrome, or fat-soluble dye. researchgate.net When applied to hepatocytes, the dye preferentially dissolves in and stains intracellular lipid droplets. re-place.bemlsu.ac.in This process allows for the direct microscopic observation of steatosis. In a typical assay, primary rat hepatocytes are cultured and then incubated with various concentrations of a drug being investigated. After the incubation period, the cells are fixed, commonly with formaldehyde, and then stained with a this compound solution. mlsu.ac.in The lipid droplets within the cytoplasm are stained a distinct red or orange-red color. re-place.beresearchgate.net To aid in cellular localization, a counterstain such as hemalum (a complex of aluminum ions and oxidized hematoxylin) is often used to color the nuclei blue. re-place.bemlsu.ac.in

This staining technique is particularly valuable in preclinical drug development as it allows for the simultaneous screening of multiple compounds and concentrations to assess their potential to induce steatosis. re-place.be By observing the presence and intensity of the red-stained lipid droplets, researchers can qualitatively evaluate the cytotoxic effect of a drug on hepatocytes. mlsu.ac.in

Table 1: Standard Procedure for this compound Staining in Primary Hepatocyte Cultures

Step Procedure Purpose
1. Cell Culture & Treatment Primary hepatocytes are cultured on plates and incubated with the test compound for a defined period. To expose liver cells to the drug and induce potential cytotoxic effects like steatosis.
2. Fixation Culture medium is removed, and cells are treated with a fixative solution (e.g., formaldehyde). To preserve cellular structure and prevent degradation.
3. Staining Cells are incubated with a prepared this compound staining solution. The lipophilic dye dissolves in and colors intracellular lipid droplets red-orange.
4. Differentiation & Washing An 85% propylene glycol solution is used to differentiate the stain, followed by rinsing with distilled water. To remove excess stain and reduce background noise.
5. Counterstaining A solution like haematoxylin is applied. To stain cell nuclei (typically blue) for structural context and localization.

| 6. Visualization | The plate is imaged using a light microscope. | To observe and qualitatively assess the extent of red-stained lipid droplets, indicating steatosis. |

This table is a generalized representation based on described laboratory protocols. mlsu.ac.in

Bacteriological Studies.semanticscholar.org

In bacteriology, Sudan dyes are employed for the detection of intracellular lipid inclusions. kalaharijournals.com While the closely related Sudan Black B is more commonly cited for this purpose, the principle applies to lipophilic dyes like this compound. These stains are valuable tools for identifying bacteria that produce and store lipids, such as polyhydroxyalkanoates (PHAs), which serve as energy reserves. kalaharijournals.com The staining process helps in screening for and characterizing these oleaginous (oil-producing) microorganisms.

The application of Sudan dyes in bacteriology is based on their ability to partition into the hydrophobic lipid granules within the bacterial cytoplasm. kalaharijournals.com When a bacterial smear is stained, the dye selectively colors these lipid inclusions, making them visible under a light microscope. For instance, studies have used Sudan Black B to stain the fat bodies of various bacteria, including species of Bacillus, Mycobacterium, and Azotobacter, which appear as deep blue-black granules. kalaharijournals.com This technique provides qualitative information about the presence and relative abundance of lipid storage compounds within the bacterial cells.

Lipid Content Analysis in Bacterial Cell Walls.semanticscholar.org

The cell walls of certain bacteria, most notably those of the genus Mycobacterium, are rich in complex lipids such as mycolic acids. kalaharijournals.com This high lipid content contributes to the characteristic acid-fastness of these organisms and their resistance to many common antibacterial agents. Histochemical techniques using Sudan dyes can be used to demonstrate this high lipid content.

While Sudan staining primarily highlights intracellular lipid reserves, the high concentration of lipids throughout the mycobacterial cell envelope allows these dyes to be used as general indicators of lipid presence. kalaharijournals.com Studies have documented that the lipid content of mycobacteria can constitute as much as 60% of the cell wall's mass. kalaharijournals.com Staining with lipophilic dyes like Sudan Black B helps to visualize these lipid-rich structures. The dye, being more soluble in the lipids of the cell than in the alcoholic solvent it is applied in, concentrates in these fatty regions, thereby staining them. researchgate.net This application is crucial for studying the composition and structure of the cell envelopes of such medically important bacteria. kalaharijournals.com

Table 2: Bacterial Genera with Lipid Inclusions Demonstrable by Sudan Dyes

Genus Type of Lipid Inclusion/Structure Staining Result Reference
Bacillus Intracellular fat bodies (e.g., PHB) Positive fat tests with Sudan Black B kalaharijournals.com
Mycobacterium High lipid content in cell wall; intracellular granules Positive staining of cell structures kalaharijournals.com
Azotobacter Intracellular fat bodies Positive fat tests with Sudan Black B kalaharijournals.com

This table is based on findings primarily using Sudan Black B, a dye with a similar principle of action to this compound. kalaharijournals.com

Environmental Fate and Remediation of Sudan Iii

Environmental Distribution and Mobility.

The environmental distribution and mobility of Sudan III are influenced by its physical and chemical properties, particularly its fat-soluble nature. This characteristic suggests a tendency to associate with organic matter in various environmental compartments. This compound is expected to have only slight mobility in soil and absorbs strongly to most soil types. klamathcc.edulps.org

Adsorption to Soil Types.

Studies on the adsorption behavior of Sudan I-IV on soil indicate that the amount of these dyes adsorbed on soil increases with increasing concentration in aqueous solution. nih.gov this compound, along with Sudan I, showed lower maximum adsorption amounts compared to Sudan II and IV on the tested coastal soil. nih.gov However, at certain high concentrations (e.g., 75 mg/L for this compound), the adsorption significantly increased before returning to a "normal" level at even higher concentrations (e.g., 100 mg/L). nih.gov The ability of soil to sorb substances can be influenced by factors such as clay content and iron content, with higher amounts generally leading to increased adsorption capacity. ajol.info Different soil series exhibit varying adsorption characteristics. ajol.info

Biodegradation Processes.

Biodegradation is expected to be a major fate process for this compound. lps.org However, the products of degradation may be more toxic than the parent compound. nilechemicals.com Azo dyes, as a class, are a concern due to their potential for mutagenicity and carcinogenicity, and reductive cleavage or degradation into component aromatic amines is one mechanism leading to their genotoxicity. scbt.com

Microbial Degradation of this compound in Aqueous Solutions.

Microorganisms, including bacteria, can play a role in the degradation of azo dyes. researchgate.netnih.govmdpi.com Studies have shown that certain bacterial species, including those prevalent in the human gastrointestinal tract, can reduce this compound. nih.gov For example, Staphylococcus aureus has demonstrated the ability to efficiently metabolize this compound in aqueous solutions. nih.gov At various concentrations (6, 18, and 36 µg/ml), S. aureus metabolized 97.8%, 93.9%, and 75.8% of this compound, respectively, after 48 hours. researchgate.netnih.gov The mechanism of degradation for water-insoluble dyes like this compound may involve binding to the bacterial surface and reduction on the membrane, in contrast to water-soluble dyes which may pass into the cytoplasm. nih.gov Reductive cleavage to aromatic amines is considered a significant degradation pathway for azo dyes, with approximately 30% of the dye potentially cleaved in this manner. scbt.com Metabolites of this compound formed by bacterial reduction include 1-amino-2-naphthol (B1212963), p-phenylenediamine (B122844), and aniline (B41778). nih.gov

Adsorption isotherm models are used to describe how adsorbate molecules distribute between liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly applied to analyze adsorption data. researchgate.netresearchgate.net Kinetic studies, often employing models like the pseudo-first-order and pseudo-second-order models, help understand the rate and mechanism of the adsorption process. researchgate.netresearchgate.netmigrationletters.com

Research on the adsorption of this compound onto various adsorbents, including activated carbon and bentonite, has utilized these models. For the adsorption of this compound onto commercial bentonite, the Langmuir isotherm model was found to best fit the experimental data, suggesting random selection of active sites responsible for adsorption. migrationletters.com Kinetic analysis of this process indicated that the pseudo-second-order model provided a good fit. migrationletters.com Similarly, studies on the adsorption of Sudan dyes onto activated carbon derived from Nelumbinis stamen found that the Langmuir isotherm model and the pseudo-second-order kinetic model best fit the experimental data. researchgate.net

Table 1: Summary of Adsorption Isotherm and Kinetic Models for this compound

AdsorbentBest Fit Isotherm ModelBest Fit Kinetic ModelKey FindingsSource
Commercial Bentonite (CB)LangmuirPseudo-Second-OrderAdsorption capacity (qmax) of 107.3 mg/g. Adsorption process was physical adsorption. migrationletters.com
Nelumbinis stamen Activated Carbon (NSAC)LangmuirPseudo-Second-OrderMaximum adsorption capacities for Sudan dyes in the range of 34.60–38.97 mg/g. Process was spontaneous and endothermic. researchgate.net
Activated CarbonLangmuir, Freundlich, TemkinPseudo-Second-OrderMaximum capacity of 7.8 mg/g at 40°C. Adsorption was an exothermic physisorption process. researchgate.net

Adsorption-Based Removal Strategies.

Adsorption is considered a cost-effective and efficient technique for removing dyes from wastewater. mdpi.commdpi.com This method can remove both soluble and insoluble contaminants. mdpi.com Various adsorbents have been explored for the removal of this compound from aqueous solutions.

Activated Carbon Adsorption for this compound Removal.

Activated carbon is a widely used adsorbent for the removal of dissolved organic substances and dyes from contaminated water due to its extensive porosity and large surface area. researchgate.netscispace.com Studies have demonstrated the effectiveness of activated carbon for adsorbing this compound from solution. researchgate.netscispace.com

Research on the adsorption of this compound onto activated carbon showed a maximum adsorption capacity of 7.8 mg/g at 40°C under specific experimental conditions. researchgate.net The adsorption data were modeled using Langmuir, Freundlich, and Temkin isotherms, with the pseudo-second-order kinetic model best representing the kinetic data. researchgate.net Thermodynamic studies indicated that the adsorption was an exothermic physisorption process. researchgate.net Activated carbon derived from natural waste like Nelumbinis stamen has also shown potential for Sudan dye removal, with maximum adsorption capacities for Sudan dyes on this material calculated to be in the range of 34.60–38.97 mg/g according to the Langmuir model. researchgate.net This process was found to be spontaneous and endothermic. researchgate.net

Other materials, such as graphene oxide functionalized with chitosan (B1678972) and magnetic nanoparticles (GO-CS-Fe), have shown significantly higher adsorption capacities for this compound (351.0 mg/g) compared to activated carbon (7.8 mg/g) and coastal soil (4.39 mg/g). researchgate.net Boron nitride nanosheets (BNFs) have also demonstrated high adsorption capacity for this compound (~207.1 mg/g). researchgate.net

Table 2: Adsorption Capacities of Various Adsorbents for this compound

Regulatory Science and Food Safety Research of Sudan Iii

Development of Rapid Screening and Detection Methods for Foodstuffs. The need to identify Sudan dyes in food efficiently has led to the development of various analytical methods, ranging from traditional laboratory techniques to rapid screening methods. Conventional methods often include High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV diode array detection (DAD) or mass spectrometry (MS).thermofisher.comtandfonline.comnanologica.comELISA (enzyme-linked immunosorbent assay) is another method used for detection.thermofisher.comresearchgate.netnih.govWhile effective, many of these techniques can be laborious and time-consuming, requiring extensive sample preparation.thermofisher.com

Research efforts have focused on developing faster and simpler screening methods. Techniques like Raman spectroscopy and Near-Infrared (NIR) spectroscopy have been explored for their potential in rapid detection with minimal sample preparation. thermofisher.com Supramolecular microextraction combined with spectrophotometry has also been introduced as a rapid and accurate method for detecting Sudan III in food products like spices, demonstrating good precision and sensitivity. aphrc.org Innovative high-resolution mass spectrometry methods, such as atmospheric pressure chemical ionization time-of-flight mass spectrometry (APCI-TOF-MS), are being developed for rapid screening with minimal sample preparation. researchgate.netnih.gov Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is another sensitive method used for the quantitation of trace amounts of Sudan dyes in various food matrices. waters.comgimitec.com

Here is a table summarizing some detection methods for Sudan dyes:

MethodPrincipleApplication Area(s)Key Feature(s)Citation(s)
HPLC-DADSeparation by HPLC, detection by UV-Vis spectrophotometryVarious foodstuffs, including chili products and palm oilCommon laboratory method, requires sample preparation thermofisher.comtandfonline.comnanologica.com
ELISAImmunoassay-based detectionVarious foodstuffsCan be used for screening thermofisher.comresearchgate.netnih.gov
Raman SpectroscopyVibrational spectroscopyPaprika powder, foodstuffsRapid, minimal sample preparation thermofisher.com
NIR SpectroscopyVibrational spectroscopyFoodstuffs, particularly chili powdersRapid, easy to use, minimal/no sample preparation thermofisher.com
Supramolecular Microextraction and SpectrophotometryMicroextraction followed by spectrophotometric analysisSpices (sumac, pepper flakes, soy sauce, chili powder)Accurate, rapid, good precision and sensitivity aphrc.org
APCI-TOF-MSMass spectrometry with atmospheric pressure chemical ionizationTomato sauce, palm oil, chili powderInnovative screening, minimal sample preparation, high throughput researchgate.netnih.gov
UPLC-MS/MSUltra-high performance liquid chromatography with tandem mass spectrometryTomato sauce, chili sauceRapid, sensitive, good selectivity for trace analysis waters.comgimitec.com
HPLC-UV (GB/T 19681-2005)HPLC with UV detectorFoodSimple, fast, accurate, practical, solvent extraction and SPE purification nanologica.com
LC-MS/MSLiquid chromatography-tandem mass spectrometryChili products, edible rose petals, palm oil, spicesSensitive, used for confirmation and trace analysis nih.govfda.gov.tw
UHPSFC-PDA (Ultra High Performance Supercritical Fluid Chromatography-Photodiode Array Detection)Supercritical fluid chromatography with photodiode array detectionChilli products (hot pot, chilli oil, chilli powder)Rapid analysis time (less than 10 minutes) tandfonline.com

Quality Control and Impurity Profiling in Commercial this compound. Quality control of commercial this compound is crucial, especially considering its potential for misuse and the presence of impurities. Analytical strategies are employed for comprehensive qualitative and quantitative impurity profiling of the dye.nih.govresearchgate.net

Identification and Quantification of Toxic Impurities. Commercial this compound can contain various impurities, some of which are suspected to be toxic compounds.nih.govStudies utilizing techniques like Gas Chromatography/Mass Spectrometry (GC/MS) combined with trimethylsilylation have identified a total of 24 impurities in commercial this compound dyes, mainly classified as phenylazo and naphtholazo analogs.nih.govFour new impurities with coplanar structures, suspected of being toxic, have also been observed.nih.govHPLC-Diode Array Detection (DAD) is another method used for impurity profiling, where impurities are characterized by comparing their retention times and UV spectra with authentic standards.researchgate.net

Quantification of regulated impurities in commercial this compound is performed using methods like GC/MS-scan mode and HPLC-selective UV detection. nih.govresearchgate.net Method validation is conducted to ensure linearity, precision, accuracy, and limits of quantification (LOQs). nih.govresearchgate.net For instance, a GC/MS method showed a linear dynamic range of 0.001 to 4.0% with LOQs ranging from 2.73 to 4.39 μg/g for regulated impurities. nih.gov An HPLC-selective UV detection method demonstrated a linear dynamic range of 0.002 to 4.0% with a correlation coefficient greater than 0.995. researchgate.net These methods allow for the determination of regulated impurity levels in commercial this compound dyes from different manufacturers, providing valuable information for quality control and manufacturing evaluation. nih.gov

Here is a table summarizing findings on impurities in commercial this compound:

Analytical TechniqueNumber of Impurities Identified/CharacterizedMain Impurity ClassesNoteworthy FindingsCitation(s)
GC/MS with Trimethylsilylation24Phenylazo and naphtholazo analogsFour new impurities with coplanar structures suspected of toxicity observed. nih.gov
HPLC-DADNot specified (characterized by comparison)Not specifiedImpurities characterized by retention times and UV spectra compared to standards. researchgate.net

Future Directions and Emerging Research Areas

Advanced Sensing Technologies for Sudan III Detection. The need for sensitive, rapid, and cost-effective methods to detect illegal Sudan dye contamination in food and environmental samples is a significant area of ongoing research. Traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used and offer high sensitivity and repeatability, capable of detecting multiple Sudan dyes simultaneously, often coupled with UV-Vis, electrochemical, or mass spectrometry detectors.mdpi.com. However, HPLC typically requires complex and time-consuming sample preparation proceduresmdpi.com.

Emerging advanced sensing technologies aim to overcome these limitations. Surface-Enhanced Raman Scattering (SERS) has shown potential as a high-throughput, low-cost, and reliable method for detecting and quantifying multiple Sudan dyes, even at low concentrations mdpi.com. Studies have demonstrated the capability of SERS, often employing metallic colloid nanoparticles, for the rapid, specific, and sensitive detection of Sudan dyes in food matrices researchgate.net. To detect water-insoluble dyes like this compound using SERS, nanoparticles can be modified with nonpolar compounds researchgate.net. Research has explored using enzymatically generated silver nanoparticles combined with a lipophilic sensor layer for detecting water-insoluble this compound in the presence of water-soluble competitors researchgate.net.

Another promising approach involves fluorescence-based techniques. A sensing strategy utilizing the fluorescence inner filter effect (IFE) with poly(phenylenevinylene) (PPV) solid materials has been developed for the selective detection of Sudan dyes researchgate.net. This method, employing electrospun fibrous membranes or drop-cast films with PPV as the fluorophore, demonstrated that Sudan dyes effectively quench the fluorescence, while other food colorings had negligible effects researchgate.net. This IFE-based method offers advantages such as simplicity, rapidity, low cost, high sensitivity, and selectivity, and has been successfully applied to detect Sudan I-IV in chili powder samples researchgate.netnih.gov. CsPbBr3 perovskite quantum dots (QDs) have also been explored as a fluorescence assay platform for Sudan I-IV detection, showing good selectivity and sensitivity with low limits of detection nih.gov.

Ultra-high performance supercritical fluid chromatography (UHPSFC) is also being investigated as a faster and greener alternative to HPLC for Sudan dye analysis tandfonline.com. This technique offers advantages due to the low viscosity and high diffusivity of the supercritical fluid tandfonline.com. Research using UHPSFC with photodiode array detection has achieved rapid analysis times (less than 10 minutes) and good linearity for Sudan I-IV detection in chili products tandfonline.com.

In Vivo Studies on this compound's Impact on Intestinal Microbiota. Research into the biological effects of this compound extends to its potential impact on the intestinal microbiota. While limited information is available on the toxic effects of Sudan azo dyes specifically on human intestinal bacteria, studies are beginning to explore this areanih.gov. In vitro studies have shown that human intestinal bacteria can metabolize Sudan azo dyes, producing potentially genotoxic metabolitesnih.gov.

Investigations into the effects of Sudan azo dyes and their reduction metabolites on human intestinal bacteria have provided evidence that these compounds can selectively inhibit certain bacterial species, potentially disrupting normal human intestinal ecology nih.gov. For instance, studies have demonstrated that this compound and Sudan IV exhibited stronger inhibition on the growth of human intestinal bacteria compared to mono-azo Sudan dyes like Sudan I, Sudan II, and Para Red nih.gov. Specific strains like Clostridium perfringens, Bifidobacterium catenulatum, Enterococcus faecalis, Escherichia coli, and Peptostreptococcus magnus have shown affected growth in the presence of this compound nih.gov.

Furthermore, a common metabolite of Sudan azo dyes, 1-amino-2-naphthol (B1212963), has been found to be toxic to most human intestinal bacteria tested, with the exception of Lactobacillus rhamnosus nih.gov. These findings highlight the potential for this compound and its metabolites to affect the human intestinal bacterial ecology nih.gov. Based on these results, further in vivo studies on the toxicological effects of Sudan azo dyes on the intestinal microbiota are warranted to provide data for risk assessment of public exposure to contaminated food products nih.gov.

Research on Modified this compound Analogues for Reduced Toxicity. Given the concerns regarding the toxicity and carcinogenicity of this compound and other Sudan dyes, research into modified analogues with reduced toxicity is a relevant future direction. While direct studies specifically on modified this compound analogues for reduced toxicity were not extensively detailed in the search results, related research provides context.

The toxicity of Sudan dyes is linked to their metabolic activation, often involving reduction of the azo bond to form potentially harmful aromatic amines nih.gov. The genotoxicity of metabolites produced by bacterial degradation of azo dyes has been observed nih.gov. For example, 1-amino-2-naphthol is a reduction product of this compound and has shown toxicity to intestinal bacteria nih.govnih.gov.

Research into the metabolism of this compound has also explored its potential to induce enzymes involved in both the activation and detoxification of carcinogens. A study on the effect of this compound treatment in rats investigated its potential to prevent chemical carcinogenesis. It was found that this compound could induce cytochrome P-448, an enzyme that activates procarcinogens, as well as UDP glucuronyl transferase and glutathione-S-transferase (GST), which are detoxifying enzymes nih.gov. The study suggested that the observed prevention of carcinogenesis might be due to an accelerated elimination of the carcinogen through the induction of both activating and detoxifying enzymes, with a limited increase in active metabolic intermediates nih.gov. This suggests that modifying the structure of this compound to favor detoxification pathways or reduce the formation of toxic metabolites could be a strategy for developing less toxic analogues.

The development of modified this compound analogues with reduced toxicity would likely involve structural modifications aimed at altering their metabolic fate, reducing the formation of toxic metabolites, or enhancing their detoxification and elimination from the body. This could draw upon a deeper understanding of the enzymatic pathways involved in the metabolism and detoxification of Sudan dyes and their analogues.

Q & A

Basic Research Questions

Q. What are the most reliable methodologies for detecting Sudan III in complex matrices, and how should researchers validate these methods?

  • Methodological Answer : Detection typically employs UV-Vis spectroscopy (λ~520 nm) for preliminary screening due to this compound's chromophoric properties. For confirmation, High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (HPLC-MS) is recommended.
  • Validation Steps :

Calibration Curves : Use this compound standards across a concentration range (e.g., 0.1–10 ppm) to establish linearity (R² > 0.99) .

Recovery Studies : Spike samples with known this compound concentrations; recovery rates should exceed 85% .

Limit of Detection (LOD) : Calculate via signal-to-noise ratios (S/N ≥ 3) .

  • Key Parameters : Mobile phase composition (e.g., acetonitrile/water gradients), column type (C18), and extraction solvents (e.g., hexane for lipid-rich matrices) .

Q. How should researchers design controlled experiments to assess this compound's stability under varying environmental conditions?

  • Experimental Design :

Variables : Temperature (e.g., 25°C vs. 40°C), pH (2–12), and light exposure (UV vs. dark controls) .

Replicates : Minimum triplicate trials per condition to assess reproducibility .

Analytical Intervals : Measure degradation at fixed intervals (e.g., 0, 24, 48 hours) using HPLC .

  • Data Interpretation : Use ANOVA to identify statistically significant degradation trends (p < 0.05) .

Q. What protocols ensure accurate quantification of this compound in heterogeneous biological samples?

  • Sample Preparation :

Homogenization : Mechanically disrupt tissues (e.g., liver, adipose) to ensure uniform this compound distribution .

Extraction : Use solvent partitioning (e.g., hexane for non-polar matrices) followed by centrifugation (10,000 rpm, 15 min) .

  • Interference Mitigation : Include blank matrices (this compound-free samples) to calibrate background noise .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvents?

  • Systematic Approach :

Literature Review : Compile solubility data from peer-reviewed studies (e.g., polar vs. non-polar solvents) .

Controlled Replication : Replicate experiments under standardized conditions (25°C, inert atmosphere) to isolate solvent-specific effects .

Statistical Analysis : Apply regression models to identify outliers or methodological inconsistencies (e.g., improper solvent purity) .

  • Documentation : Publish detailed solvent specifications (e.g., HPLC-grade purity, water content) to enhance reproducibility .

Q. What strategies optimize this compound detection protocols for high-throughput screening in large-scale studies?

  • Automation : Implement robotic liquid handlers for sample preparation to reduce human error .
  • Multiplexed Detection : Combine UV-Vis with fluorescence spectroscopy for dual confirmation, leveraging this compound’s weak fluorescence in acidic conditions .
  • Data Management : Use LIMS (Laboratory Information Management Systems) to track batch effects and instrument calibration logs .

Q. How can this compound's interaction with biomolecules be systematically analyzed to elucidate its toxicological mechanisms?

  • In Vitro Models :

Protein Binding Assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study this compound-albumin interactions .

Cellular Uptake : Employ confocal microscopy with this compound-labeled liposomes to track intracellular localization .

  • Data Integration : Cross-reference experimental results with computational models (e.g., molecular docking simulations) to predict binding affinities .

Data Reporting and Validation

  • Tables for Comparative Analysis :

    ParameterUV-Vis SpectroscopyHPLC-MS
    LOD0.5 ppm0.01 ppm
    Time per Sample2 min15 min
    Matrix ComplexityLowHigh
    Reference
  • Conflict Resolution Workflow :

    • Identify conflicting data points (e.g., solubility in ethanol).
    • Replicate experiments with controlled variables .
    • Apply meta-analysis to assess methodological heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudan III
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sudan III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.